Vilazodon

Übersicht

Beschreibung

Vilazodon ist ein Medikament, das hauptsächlich zur Behandlung von Major Depression eingesetzt wird. Es wird als Serotonin-Modulator eingestuft und oral eingenommen. This compound wurde 2011 in den Vereinigten Staaten und 2018 in Kanada für den medizinischen Gebrauch zugelassen . Es ist bekannt für seinen dualen Wirkmechanismus, der die Serotonin-Wiederaufnahmehemmung mit einer partiellen Agonisierung an Serotonin-1A-Rezeptoren kombiniert .

Herstellungsmethoden

This compound kann über verschiedene Syntheserouten hergestellt werden. Eine Methode beinhaltet die Reaktion von 5-Cyanoindol mit 4-Chlorbutansäurechlorid unter Katalyse mit Isobutylaluminiumchlorid, gefolgt von einer Reduktion mit 2-(Methoxyethoxy)aluminiumhydrid. Eine andere Methode verwendet 4-Cyanoanilin und 5-Brom-2-Hydroxybenzaldehyd als Ausgangsmaterialien, was zu einer Gesamtausbeute von 24 % und einer Reinheit von 99 % führt . Industrielle Produktionsverfahren verwenden oft umweltfreundliche Reagenzien und skalierbare Prozesse, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Wirkmechanismus

Target of Action

Vilazodone is an antidepressant agent that primarily targets the 5-HT transporter and 5-HT1A receptors . These targets play a crucial role in the regulation of mood and behavior.

Mode of Action

Vilazodone selectively inhibits serotonin reuptake in the central nervous system, thereby increasing serotonin levels in the brain . It also acts as a partial agonist of 5HT-1A receptors . This dual action has led to vilazodone being referred to as a Selective Partial Agonist and Reuptake Inhibitor (SPARI) .

Biochemical Pathways

It is known that vilazodone increases serotonin levels in the brain by inhibiting the reuptake of serotonin . This activity, combined with its partial agonist action on 5HT-1A receptors, is associated with antidepressive activity . Additionally, vilazodone has been shown to regulate the SRC/MAPK signaling pathway, which may facilitate certain cellular processes .

Pharmacokinetics

Vilazodone’s bioavailability is 72% when taken with food . This suggests that food intake can significantly impact the drug’s absorption and overall effectiveness. The peak plasma concentrations of vilazodone are usually achieved within approximately 4-5 hours after oral administration . Vilazodone is extensively metabolized in the liver, principally by the CYP3A4 enzyme, with minor contributions from CYP2C19 and CYP2D6 .

Result of Action

The molecular and cellular effects of vilazodone’s action are primarily related to its ability to increase serotonin levels in the brain and its partial agonist action on 5HT-1A receptors . These actions are believed to contribute to vilazodone’s antidepressant effects .

Action Environment

The efficacy and stability of vilazodone can be influenced by various environmental factors. For instance, the drug’s bioavailability and effectiveness are optimized when it is taken with food . Additionally, the drug’s metabolism can be affected by factors that influence liver function, as vilazodone is extensively metabolized in the liver .

Wissenschaftliche Forschungsanwendungen

Vilazodon wird umfassend für seine Anwendungen bei der Behandlung von Major Depression untersucht. Es hat in klinischen Studien Wirksamkeit gezeigt und gilt als vielversprechende Behandlung für Patienten, die nicht auf andere Antidepressiva ansprechen . Die Forschung untersucht auch sein Potenzial bei der Behandlung von Angststörungen aufgrund seines einzigartigen Wirkmechanismus . Darüber hinaus werden das Sicherheitsprofil und die Nebenwirkungen von this compound in laufenden Studien untersucht, wobei Studien seine Auswirkungen auf sexuelle Dysfunktion und Gewichtszunahme bewerten .

Wirkmechanismus

This compound erhöht den Serotoninspiegel im Gehirn, indem es die Wiederaufnahme von Serotonin hemmt und gleichzeitig als partieller Agonist an Serotonin-1A-Rezeptoren wirkt . Es wird vermutet, dass diese doppelte Wirkung die Freisetzung von Serotonin über die serotonergen Bahnen des Gehirns verstärkt, was zu seinen Antidepressiva-Effekten beiträgt . Der genaue Mechanismus, durch den diese Effekte zu klinischen Vorteilen führen, ist noch Gegenstand der Forschung, aber er steht in Verbindung mit der Modulation von Stimmung und Angst .

Biochemische Analyse

Biochemical Properties

Vilazodone increases serotonin levels in the brain by inhibiting the reuptake of serotonin while acting as a partial agonist on serotonin-1A receptors . This dual activity has led to vilazodone sometimes being referred to as a selective partial agonist and reuptake inhibitor (SPARI) .

Cellular Effects

Vilazodone has been shown to increase serotonin levels in the brain, which can have various effects on cells and cellular processes . For example, it can influence cell function by impacting cell signaling pathways related to serotonin. It can also affect gene expression related to serotonin receptors and transporters .

Molecular Mechanism

Vilazodone selectively inhibits serotonin reuptake in the central nervous system as well as acting as a partial agonist of 5HT-1A receptors . This dual action allows it to increase serotonin levels in the brain while also stimulating serotonin-1A receptors .

Temporal Effects in Laboratory Settings

While long-term safety of Vilazodone has not been fully established, a one-year open-label case series reported that 3.8% of patients experienced serious adverse effects

Metabolic Pathways

Vilazodone is mainly metabolized by cytochrome P450 (CYP)3A4 and also to a minor extent by CYP2C19 and CYP 2D6 . These enzymes play a crucial role in the metabolic pathways of Vilazodone.

Vorbereitungsmethoden

Vilazodone can be synthesized through several routes. One method involves the reaction of 5-cyanoindole with 4-chlorobutanoyl chloride under the catalysis of isobutyl-aluminum chloride, followed by reduction with 2-(methoxyethoxy)aluminum hydride. Another method uses 4-cyanoaniline and 5-bromo-2-hydroxybenzaldehyde as starting materials, resulting in an overall yield of 24% and 99% purity . Industrial production methods often involve the use of environmentally friendly reagents and scalable processes to ensure high yield and purity .

Analyse Chemischer Reaktionen

Vilazodon unterliegt verschiedenen chemischen Reaktionen, darunter nukleophile Substitution und Reduktion. Häufig verwendete Reagenzien in diesen Reaktionen sind Kaliumcarbonat in Dimethylformamid und Natriumborhydrid in Trifluoressigsäure. Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören Zwischenprodukte wie 3-(4-Chlorbutyl)-1H-indol-5-carbonitril und 5-(Piperazin-1-yl)benzofuran-2-carboxamid .

Vergleich Mit ähnlichen Verbindungen

Vilazodon wird oft mit anderen Antidepressiva wie Bupropion und Duloxetin verglichen. Im Gegensatz zu Bupropion, das hauptsächlich die Noradrenalin- und Dopamin-Wiederaufnahme beeinflusst, zielt this compound speziell auf Serotonin-Pfade ab . Im Vergleich zu Duloxetin, einem Serotonin-Noradrenalin-Wiederaufnahmehemmer, zeichnet sich this compound durch seine einzigartige partielle Agonisierung an Serotonin-1A-Rezeptoren aus . Dieser einzigartige Mechanismus kann zu weniger Nebenwirkungen im Zusammenhang mit sexueller Dysfunktion und Gewichtszunahme führen .

Ähnliche Verbindungen umfassen:

- Bupropion

- Duloxetin

- Vortioxetin

Diese Verbindungen teilen einige pharmakologische Eigenschaften mit this compound, unterscheiden sich aber in ihren spezifischen Wirkmechanismen und Nebenwirkungsprofilen .

Eigenschaften

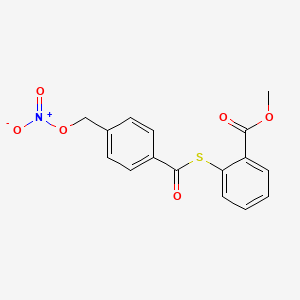

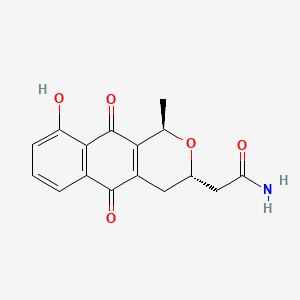

IUPAC Name |

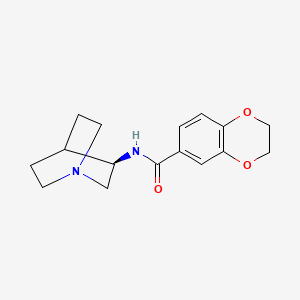

5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N5O2/c27-16-18-4-6-23-22(13-18)19(17-29-23)3-1-2-8-30-9-11-31(12-10-30)21-5-7-24-20(14-21)15-25(33-24)26(28)32/h4-7,13-15,17,29H,1-3,8-12H2,(H2,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGEGOXDYSFKCPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCC2=CNC3=C2C=C(C=C3)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870086 | |

| Record name | Vilazodone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Vilazodone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015637 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.23e-01 g/L | |

| Record name | Vilazodone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015637 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Vilazodone selectively inhibits serotonin reuptake in the central nervous system as well as acting as a partial agonist of 5HT-1A receptors. The exact mechanism for how these effects translate to its antidepressant effects are not known, though there is an association between these effects and antidepressive activity., Vilazodone has been reported to be an inhibitor of 5-hydoxytryptamine (5-HT) reuptake and a partial agonist at 5-HT1A receptors. Using [35S]GTPgammaS binding in rat hippocampal tissue, vilazodone was demonstrated to have an intrinsic activity comparable to the 5-HT1A receptor agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT). Vilazodone (1-10 mg/kg p.o.) dose-dependently displaced in vivo [3H]DASB (N,N-dimethyl-2-(2-amino-4-cyanophenylthio)benzylamine) binding from rat cortex and hippocampus, indicating that vilazodone occupies 5-HT transporters in vivo. Using in vivo microdialysis, vilazodone (10 mg/kg p.o.) was demonstrated to cause a 2-fold increase in extracellular 5-HT but no change in noradrenaline or dopamine levels in frontal cortex of freely moving rats. In contrast, administration of 8-OH-DPAT (0.3 mg/kg s.c.), either alone or in combination with a serotonin specific reuptake inhibitor (SSRI; paroxetine, 3 mg/kg p.o.), produced no increase in cortical 5-HT whilst increasing noradrenaline and dopamine 2 and 4 fold, respectively. A 2-fold increase in extracellular 5-HT levels (but no change in noradrenaline or dopamine levels) was observed after combination of the 5-HT(1A) receptor antagonist, N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(pyridinyl)cyclohexanecarboxamide) (WAY-100635; 0.3 mg/kg s.c.) and paroxetine (3 mg/kg p.o.). In summary, vilazodone behaved as a high efficacy partial agonist at the rat hippocampal 5-HT1A receptors in vitro and occupied 5-HT transporters in vivo. In vivo vilazodone induced a selective increase in extracellular levels of 5-HT in the rat frontal cortex. This profile was similar to that seen with a 5-HT1A receptor antagonist plus an SSRI but in contrast to 8-OH-DPAT either alone or in combination with paroxetine., The mechanism of the antidepressant effect of vilazodone is not fully understood but is thought to be related to its enhancement of serotonergic activity in the CNS through selective inhibition of serotonin reuptake. Vilazodone is also a partial agonist at serotonergic 5-HT1A receptors; however, the net result of this action on serotonergic transmission and its role in vilazodone's antidepressant effect are unknown., The recently approved antidepressant vilazodone, a serotonin (5-HT)1A receptor partial agonist/selective 5-HT reuptake inhibitor offers new possibilities to study the underlying mechanisms of depression pharmacotherapy and of 5-HT augmenting antidepressants. ... 5-HT levels /were measured/ in two subregions of the rat prefrontal cortex by microdialysis, and 5-hydroxytryptophan (5-HTP) accumulation and tissue 5-HT concentrations ex vivo. Vilazodone-induced maximal 5-HT levels were similar in the medial and the lateral cortex and were up to sixfold higher than those induced by paroxetine, citalopram, or fluoxetine tested in parallel. Depolarization/autoreceptor-insensitive 5-HT release by vilazodone could be excluded. The citalopram (1 uM, locally infused)-induced increase of 5-HT was further increased by vilazodone (1 mg/kg i.p.), but not by citalopram (10 mg/kg i.p.). Unlike fluoxetine, vilazodone-induced extracellular 5-HT output was not potentiated by cotreatment with the 5-HT1A receptor blocker N-[2-(4-{2-methoxyphenyl}-1-piperazinyl)-ethyl]-N-2-pyridinylcyclohexanecarboxamide (WAY 100635). In contrast to fluoxetine, vilazodone exhibited intrinsic 5-HT1A agonist activity: it reduced, similar to (+/-)-8-hydroxy-2-(dipropylamino)-tetralin (8-OH-DPAT), 5-HTP accumulation in striatum and n. raphe of reserpinized rats. Hence, vilazodone's agonistic actions must be 5-HT1A receptor-related since endogenous 5-HT is lacking in the reserpine-depleted animal. In spite of high intrinsic 5-HT1A activity in reserpinized rats, the net effect of vilazodone at release-regulating 5-HT1A autoreceptors must be inhibitory, leading to markedly increased 5-HT output. Another possibility is that vilazodone rapidly desensitizes autoinhibitory 5-HT1A receptors by an unknown mechanism., This study examined the effect of vilazodone, a combined serotonin (5-HT) reuptake inhibitor and 5-HT(1A) receptor partial agonist, paroxetine and fluoxetine on the sensitivity of 5-HT(1A) autoreceptors of serotonergic dorsal raphe nucleus neurons in rats. These effects were assessed by determining the intravenous dose of (+/-)-8-hydroxy-2-(di-n-propylamino)-tetralin (8-OH-DPAT) required to suppress the basal firing rate of these neurons by 50% (ID50) in anesthetized rats using in vivo electrophysiology. 5-HT uptake inhibition was determined by the ability of the compounds to reverse (+/-)-p-chloroamphetamine (PCA)-induced rat hypothalamic 5-HT depletion ex vivo. Acute vilazodone administration (0.63 and 2.1 umol/kg, s.c.), compared with vehicle, significantly increased (2-3-fold) the ID50 of 8-OH-DPAT at 4 hr, but not 24 hr after administration. Subchronic administration (3 days) significantly increased the ID50 value at 4 hr (3-4-fold) and at 24 hr (approximately 2-fold). In contrast, paroxetine and fluoxetine at doses that were supramaximal for 5-HT uptake inhibition did not significantly alter the ID50 value of 8-OH-DPAT after acute or subchronic administration. Vilazodone antagonized the action of PCA 3.5 hr and 5 hr after a single dose (ID50 1.49 and 0.46 umol/kg, s.c., respectively), but was inactive 18 hr post-administration, corroborating the electrophysiological results at 24 hr following acute administration. The results are consistent with the concept of rapid and, following repeated treatment, prolonged inhibition of 5-HT(1A) autoreceptors by vilazodone. This effect could occur by either direct interaction with, or desensitization of, these receptors, an effect which cannot be ascribed to vilazodone's 5-HT reuptake inhibiting properties. | |

| Record name | Vilazodone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06684 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vilazodone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Solid from ethyl acetate | |

CAS No. |

163521-12-8 | |

| Record name | Vilazodone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163521-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vilazodone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163521128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vilazodone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06684 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vilazodone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VILAZODONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S239O2OOV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vilazodone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vilazodone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015637 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

MP: 227-279 °C /Vilazodone hydrochloride/ | |

| Record name | Vilazodone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)thio]methyl]benzonitrile](/img/structure/B1662400.png)

![2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane](/img/structure/B1662415.png)